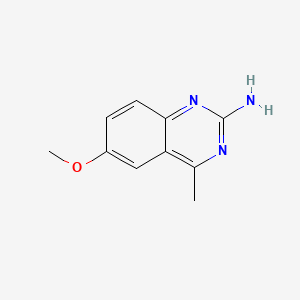

6-Methoxy-4-methylquinazolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4-methylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-8-5-7(14-2)3-4-9(8)13-10(11)12-6/h3-5H,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKIKBXJWZGGOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=N1)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxy 4 Methylquinazolin 2 Amine Derivatives

General Synthetic Routes to 2-Aminoquinazoline (B112073) Scaffolds

The 2-aminoquinazoline framework is a privileged structure in medicinal chemistry and serves as a crucial intermediate for more complex molecules. ontosight.airesearchgate.net General syntheses often begin with appropriately substituted aniline (B41778) derivatives. One of the most prominent and direct methods involves the cyclization of 2-aminoaryl ketones or their precursors. mdpi.comresearchgate.net

Common strategies include:

Condensation Reactions: A foundational approach involves the condensation of anthranilic acid derivatives with nitrogen-containing reagents like formamide (B127407) or cyanamides. ontosight.ai

Cyclization of 2-Aminoaryl Ketones: Reacting 2-aminoaryl ketones with a source for the remaining nitrogen and carbon atoms of the pyrimidine (B1678525) ring is a highly effective method. For instance, the reaction with cyanamides or isocyanides can directly lead to the formation of the 2-aminoquinazoline system. mdpi.comresearchgate.net

From 2-Aminobenzonitriles: Another versatile starting material is 2-aminobenzonitrile. These compounds can react with Grignard reagents to form ortho-aminoketimine intermediates, which are then cyclized to build the quinazoline (B50416) core. mdpi.com Alternatively, copper-catalyzed reactions involving 2-aminobenzonitriles have been developed to synthesize 4-aminoquinazoline derivatives. organic-chemistry.org

These routes provide the fundamental blueprints for accessing the 2-aminoquinazoline scaffold, which can then be tailored to produce specific derivatives like 6-Methoxy-4-methylquinazolin-2-amine.

Targeted Synthesis of 6-Methoxy-4-methylquinazolin-2-amine Containing Compounds

To synthesize the specific target compound, 6-Methoxy-4-methylquinazolin-2-amine, synthetic strategies must utilize precursors bearing the required methoxy (B1213986) and methyl groups at the correct positions. The key starting material for introducing the 6-methoxy and 4-methyl groups is typically 1-(2-amino-5-methoxyphenyl)ethan-1-one . This precursor contains the aniline backbone with a methoxy group at the para-position relative to the ketone and an acetyl group that will provide the carbon for the 4-position methyl group.

Acid-mediated annulation, or ring-forming reactions, offer an efficient pathway to the 2-aminoquinazoline core. mdpi.com A notable example is the hydrochloric acid-mediated [4+2] annulation between a 2-amino aryl ketone and an N-benzyl cyanamide (B42294). mdpi.comresearchgate.net

The proposed mechanism for this reaction begins with the protonation of the cyanamide under acidic conditions, which enhances the electrophilicity of its carbon atom. mdpi.com The amino group of the 2-amino aryl ketone then performs a nucleophilic attack on this activated cyanamide. A subsequent intramolecular cyclization occurs as the nitrogen from the cyanamide attacks the ketone's carbonyl carbon, followed by dehydration to form the aromatic quinazoline ring system. mdpi.com

For the specific synthesis of a 6-Methoxy-4-methylquinazolin-2-amine derivative, this method would involve the reaction of 1-(2-amino-5-methoxyphenyl)ethan-1-one with a suitable cyanamide, such as N-benzyl cyanamide, in the presence of hydrochloric acid. mdpi.com

Multi-step, linear syntheses provide an alternative and highly controllable route for constructing complex quinazoline derivatives, particularly those developed as therapeutic agents. arkat-usa.org These sequences allow for the careful introduction and modification of substituents on the heterocyclic core.

A hypothetical multi-step synthesis for a compound like 6-Methoxy-4-methylquinazolin-2-amine could proceed as follows:

Nitration: Starting with a substituted aniline, such as 4-methoxyaniline, a nitro group is introduced ortho to the amino group.

Acylation: The amino group is protected, and an acetyl group is introduced to the aromatic ring, typically directed by the existing substituents to form a 2-nitroacetophenone derivative.

Reduction: The nitro group is reduced to an amine, yielding the key intermediate, 1-(2-amino-5-methoxyphenyl)ethan-1-one.

Cyclization: The resulting 2-aminoacetophenone (B1585202) derivative is then cyclized with a reagent like cyanogen (B1215507) bromide or guanidine (B92328) to form the 2-amino-6-methoxy-4-methylquinazoline ring system.

This step-wise approach, while potentially longer, offers great flexibility in the synthesis of specifically substituted quinazolines. arkat-usa.org

Strategies for Structural Diversity and Analog Development

The development of quinazoline analogs is crucial for structure-activity relationship (SAR) studies in drug discovery. bohrium.comnih.gov The synthetic methodologies described above are well-suited for creating libraries of structurally diverse compounds.

One primary strategy is to vary the substitution patterns of the starting materials. mdpi.com In the acid-mediated annulation, using a range of substituted 2-amino aryl ketones and different N-benzyl cyanamides allows for the generation of a wide array of 2-aminoquinazoline derivatives with diverse electronic and steric properties. mdpi.comresearchgate.net This approach demonstrates high functional group tolerance, accommodating various substituents on the aromatic rings of the precursors. mdpi.com

The table below, based on data from an acid-mediated annulation study, illustrates how varying the substituents on the 2-amino aryl ketone precursor leads to a diversity of final products with good to excellent yields. mdpi.com

| Entry | Substituent on 2-Amino Aryl Ketone (R¹) | Substituent on 2-Amino Aryl Ketone (R²) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | Methyl | 4-Methyl-2-(benzylamino)quinazoline | 92 |

| 2 | H | Ethyl | 4-Ethyl-2-(benzylamino)quinazoline | 85 |

| 3 | H | Phenyl | 4-Phenyl-2-(benzylamino)quinazoline | 95 |

| 4 | 5-Methyl | Methyl | 4,6-Dimethyl-2-(benzylamino)quinazoline | 90 |

| 5 | 5-Methoxy | Methyl | 6-Methoxy-4-methyl-2-(benzylamino)quinazoline | 88 |

| 6 | 5-Chloro | Methyl | 6-Chloro-4-methyl-2-(benzylamino)quinazoline | 93 |

| 7 | 5-Bromo | Methyl | 6-Bromo-4-methyl-2-(benzylamino)quinazoline | 94 |

| 8 | 4,5-Dimethyl | Methyl | 4,6,7-Trimethyl-2-(benzylamino)quinazoline | 86 |

Another advanced strategy for generating diversity is molecular hybridization , where the quinazoline scaffold is combined with other pharmacologically active moieties to create new hybrid molecules with potentially enhanced or novel biological activities. nih.gov This can be achieved by designing multi-step syntheses that link the quinazoline core to other heterocyclic systems or functional groups.

Preclinical Pharmacological Evaluation of 6 Methoxy 4 Methylquinazolin 2 Amine and Its Analogues

In Vitro Biological Screening and Potency Assessment

The versatility of the quinazoline (B50416) core structure allows for numerous substitutions, leading to a diverse range of therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory effects. wisdomlib.org

Antiproliferative and Anticancer Activities in Cell Lines

Quinazoline derivatives are well-recognized for their significant anticancer properties, targeting various mechanisms within cancer cells. wisdomlib.orgsmolecule.com Analogues of 6-methoxy-4-methylquinazolin-2-amine have been evaluated against multiple human tumor cell lines, demonstrating potent antiproliferative effects.

For instance, a closely related 4-anilinoquinazoline (B1210976) analogue, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified as a powerful inducer of apoptosis. nih.gov It exhibited a potent inhibitory effect on cell proliferation in T47D (human breast cancer) cells with a GI50 value of 2 nM. nih.gov This compound was also shown to be effective in cell lines that overexpress the ABC transporter P-gp-1. nih.gov Another study on 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a more complex analogue, revealed extremely high antiproliferative activity across the NIH-NCI 60 human tumor cell line panel, with GI50 values in the low to subnanomolar range (10⁻¹⁰ M level). nih.gov

Further research into 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives led to the identification of a compound with an IC50 value of 0.44 μM against A549 lung cancer cells. nih.gov Studies on 2-amino-4-anilinoquinazoline derivatives have also been conducted to assess their antiproliferative activity in cancer cell lines such as PC3 (prostate), HT29 (colon), and MCF7 (breast).

| Compound/Analogue | Cell Line | Activity Type | Potency | Reference |

|---|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D (Breast Cancer) | Cell Proliferation Inhibition | GI50: 2 nM | nih.gov |

| 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 Panel | Antiproliferative | GI50: Subnanomolar (10⁻¹⁰ M) | nih.gov |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (Compound 45) | A549 (Lung Cancer) | Antiproliferative | IC50: 0.44 μM | nih.gov |

| 4-(2-chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one | Various | Antiproliferative | GI50: 0.53−2.01 nM | nih.gov |

Antimicrobial Efficacy (Antibacterial, Antifungal)

The quinazoline framework is a recurring motif in compounds exhibiting antimicrobial properties. wisdomlib.orgmdpi.comorientjchem.org While specific data for 6-methoxy-4-methylquinazolin-2-amine is limited, its analogues have been tested against a range of bacterial and fungal pathogens.

One study synthesized a series of novel 2, 3-disubstituted quinazolin-4(3H)one derivatives and found them to be active against microbial growth. researchgate.net Research on other quinazoline derivatives containing aza isatin (B1672199) has shown activity against both gram-positive and gram-negative bacteria, as well as fungi. nih.gov For example, certain 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives demonstrated potent antibacterial activity against E. coli, S. aureus, and B. subtilis with MIC values of 6.25 µg/mL, and antifungal activity against R. oryzae with an MIC of 3.125 µg/mL. researchgate.net However, not all quinazoline derivatives show positive results; for instance, 6-Amino-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydroquinazolin-4-one was found to be inactive when tested against Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli. asianpubs.org

| Compound/Analogue | Organism | Activity Type | Potency (MIC) | Reference |

|---|---|---|---|---|

| 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivative (Compound 3d) | E. coli, S. aureus, B. subtilis | Antibacterial | 6.25 µg/mL | researchgate.net |

| 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (Compounds 3b, 3c, 3d, 3e) | R. oryzae | Antifungal | 3.125 µg/mL | researchgate.net |

| 6-Amino-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydroquinazolin-4-one | S. aureus, S. typhimurium, E. coli | Antibacterial | Negative | asianpubs.org |

Anti-inflammatory Response Modulation

Quinazoline derivatives have been identified as modulators of inflammatory pathways. researchgate.netwisdomlib.org A newly synthesized series of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives were evaluated for their anti-inflammatory potential. researchgate.net Many of these compounds showed good anti-inflammatory activity when compared to the standard drug, diclofenac (B195802) sodium. researchgate.net One compound in this series exhibited the highest activity with an IC50 value of 1.772 µg/ml. researchgate.net Another derivative from a different series demonstrated a powerful anti-inflammatory profile with an IC50 value of 0.06289 µmol/ml. researchgate.net The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

| Compound/Analogue | Assay | Potency (IC50) | Reference |

|---|---|---|---|

| 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivative (Compound 4) | Protein Denaturation Inhibition | 1.772 µg/ml | researchgate.net |

| Quinazoline Derivative (Compound 3d) | In vitro anti-inflammatory assay | 0.06289 µmol/ml | researchgate.net |

Receptor Antagonism Studies (e.g., A2A Adenosine (B11128) Receptor)

The 2-aminoquinazoline (B112073) scaffold is a promising foundation for designing A2A adenosine receptor (A2AR) antagonists, which are therapeutic targets for neurodegenerative diseases and cancer. nih.govnih.gov Research has highlighted 6-bromo-4-(furan-2-yl)quinazolin-2-amine as a potent A2AR antagonist with a Ki value of 20 nM. nih.govnih.gov Subsequent synthesis of new 2-aminoquinazoline derivatives explored substitutions at the C6- and C7-positions. nih.gov One such derivative, compound 5m, demonstrated a high affinity for the human A2A receptor (hA2AR) with a Ki of 5 nM and showed antagonist activity with an IC50 of 6 µM in a cyclic AMP assay. nih.gov These studies provide a basis for the future development of quinazoline-based A2AR antagonists. nih.govnih.gov

| Compound/Analogue | Receptor | Activity Type | Potency | Reference |

|---|---|---|---|---|

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | hA2AR | Antagonist | Ki: 20 nM | nih.govnih.gov |

| Compound 5m (2-aminoquinazoline derivative) | hA2AR | Antagonist | Ki: 5 nM; IC50: 6 µM | nih.gov |

| Compound 10d (2-aminoquinazoline derivative) | hA2AR | Antagonist | Ki: 15 nM; IC50: 5 µM | nih.gov |

Broad Spectrum Bioactivity of Quinazoline Derivatives

The quinazoline ring system is considered a "privileged structure" in medicinal chemistry due to the extensive range of biological activities its derivatives possess. researchgate.netwisdomlib.orgmdpi.comnih.govorientjchem.org These activities are not limited to the aforementioned categories but also include analgesic, anti-hypertensive, anti-HIV, anti-tubercular, and antioxidant properties. researchgate.netmdpi.com The diverse pharmacological profile stems from the ability to modify the quinazoline core at various positions, leading to interactions with a wide array of biological targets. wisdomlib.org This structural versatility has made quinazolines and their derivatives a subject of intense research and a foundational component in the development of numerous therapeutic agents. researchgate.netmdpi.com

Preclinical Efficacy in Relevant Biological Models (In Vitro Assays)

The preclinical efficacy of quinazoline analogues is established through a variety of in vitro assays that model different aspects of disease pathology. For anticancer activity, cell viability assays such as the MTT assay are commonly used to determine the concentration at which a compound inhibits cell growth by 50% (IC50 or GI50). nih.gov These assays have been performed on a wide range of human cancer cell lines, including those of the lung, breast, prostate, and gastric carcinomas, as well as multidrug-resistant cell lines. nih.govnih.gov

In the context of antimicrobial studies, the efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.net For anti-inflammatory evaluation, in vitro assays often measure the inhibition of protein denaturation or the suppression of inflammatory mediators in cell lines like macrophages stimulated with lipopolysaccharides (LPS). researchgate.net Receptor binding and functional assays, such as cyclic AMP (cAMP) assays for G-protein coupled receptors like the A2A adenosine receptor, are crucial for quantifying the potency and efficacy of receptor antagonists. nih.gov These diverse in vitro models provide essential preliminary data on the biological activity and potential therapeutic utility of compounds like 6-methoxy-4-methylquinazolin-2-amine and its analogues.

Structure Activity Relationship Sar Studies of 6 Methoxy 4 Methylquinazolin 2 Amine Derivatives

Systematic Elucidation of Substituent Effects on Biological Activity

The quinazoline (B50416) scaffold serves as a versatile template for the design of biologically active molecules. Studies on various 2,4,6-trisubstituted quinazoline derivatives have demonstrated that the nature and position of substituents on the quinazoline ring significantly influence their pharmacological effects. The positions at 2, 6, and 8 are particularly important for modulating activity. researchgate.net

In the context of 4-aminoquinazolines, extensive research has been conducted on the impact of different substituents on their activity as kinase inhibitors, which are crucial in cancer therapy. nih.gov The introduction of various functional groups at different positions on the quinazoline scaffold has been shown to enhance antiparasitic potency. acs.org

For a series of 6-substituted-4-anilinoquinazolines, which share a substitution pattern at the 6-position with the compound of interest, the following observations were made regarding their activity as mGlu5 non-competitive antagonists:

| Compound Analogue | Substituent at Position 6 | Relative Potency |

|---|---|---|

| 6-Halogen (Br, Cl) | -Br, -Cl | Potent |

| 6-Nitro | -NO2 | Comparable to 6-halogen |

| 6-Methoxy | -OCH3 | Less potent |

| 6-Cyano | -CN | Less potent |

| Larger aryl/heteroaryl groups | -Aryl, -Heteroaryl | Inactive |

Data derived from studies on 6-substituted-4-anilinoquinazolines as mGlu5 antagonists. nih.gov

These findings suggest that while a range of substituents can be tolerated at the 6-position, the size and electronic properties of the group are critical determinants of activity. Smaller, electron-withdrawing or halogen groups appear to be more favorable for potency in this particular series, whereas bulkier groups lead to a loss of activity. nih.gov

Role of 6-Methoxy and 4-Methyl Substitutions in Modulating Pharmacological Profiles

The substituents at the 6 and 4 positions of the quinazoline ring play a crucial role in defining the pharmacological profile of the molecule.

The 4-methyl group is a key feature in a series of potent phosphatidylinositol 3-kinase (PI3K) inhibitors based on the 2-amino-4-methylquinazoline scaffold. nih.gov The discovery and optimization of these compounds highlight the importance of the 4-methylquinazoline (B149083) core in achieving high potency and favorable pharmacokinetic profiles for cancer treatment. nih.gov In the development of opioid receptor like-1 (ORL1) antagonists, a 6-methyl group was present in a highly potent compound, suggesting that small alkyl groups at this position of the quinazoline ring are well-tolerated and can contribute to high affinity and selectivity. mdpi.com

The combination of both the 6-methoxy and 4-methyl groups contributes to a specific electronic and steric environment on the quinazoline ring, which in turn dictates the molecule's interaction with its biological targets.

Optimization Strategies for Lead Compounds based on SAR

The insights gained from SAR studies are instrumental in the optimization of lead compounds to improve their therapeutic potential. For derivatives of 2-aminoquinazolines, several optimization strategies have been successfully employed.

A common approach involves the systematic modification of substituents at various positions of the quinazoline ring to enhance potency and selectivity. For instance, in the development of 2-amino-4-methylquinazoline derivatives as PI3K inhibitors, a hybridization and scaffold hopping approach was utilized. This led to the discovery of compounds with nanomolar PI3K potencies and significant antiproliferative activities. nih.gov

Key optimization strategies based on SAR for related quinazoline scaffolds include:

Modification of the 2-amino substituent: Introduction of various groups and functionalities at this position can lead to enhanced biological potency. acs.org

Exploration of substituents at other positions: As seen in the development of PI3K inhibitors, modifications at other positions of the 2-amino-4-methylquinazoline core resulted in compounds with improved brain penetration and in vivo efficacy. nih.gov

The following table summarizes the optimization of 2-amino-4-methylquinazoline derivatives as PI3K inhibitors, demonstrating the impact of structural modifications on activity and pharmacokinetic properties.

| Compound | Structural Modifications | Key Outcomes |

|---|---|---|

| Lead Compound Series | Initial 2-amino-4-methylquinazoline scaffold | Identified as potent class I PI3K inhibitors |

| Optimized Compounds (e.g., 19, 20) | Modifications at the 2-amino position and other parts of the molecule | Nanomolar PI3K potencies, prominent antiproliferative activities, favorable PK profiles, and robust in vivo antitumor efficacy |

| Further Optimized Compounds (e.g., 37, 43) | Further structural refinements | Improved brain penetration and enhanced in vivo efficacy in an orthotopic glioblastoma xenograft model |

Data derived from the optimization of 2-amino-4-methylquinazoline derivatives as PI3K inhibitors. nih.gov

These examples underscore the power of SAR-guided lead optimization in transforming initial hits into promising clinical candidates.

Molecular Mechanism of Action Investigations

Identification and Validation of Biological Targets

The versatility of the quinazoline (B50416) core allows for its interaction with a multitude of biological macromolecules. The following subsections outline the primary targets that have been identified and validated for compounds related to 6-methoxy-4-methylquinazolin-2-amine.

Quinazoline-based compounds have been extensively developed as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that regulate cell proliferation, differentiation, and survival. webofproceedings.org Overactivity of RTKs is a common feature in various cancers, making them a prime target for therapeutic intervention. webofproceedings.org

Epidermal Growth Factor Receptor (EGFR) and HER2: The quinazoline scaffold is a well-established pharmacophore for inhibiting EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). webofproceedings.org Certain quinazoline derivatives have shown potent inhibitory activity against these receptors, which are often overexpressed in cancers of the breast, lung, and stomach. webofproceedings.org For instance, multi-targeted kinase inhibitors incorporating the quinazoline core have demonstrated inhibitory concentrations (IC50) in the sub-micromolar range against both EGFR and HER2. medchemexpress.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily driven by the VEGF/VEGFR-2 signaling pathway. nih.govmdpi.com Quinazoline derivatives have been identified as potent inhibitors of VEGFR-2. nih.govmdpi.com For example, certain compounds have shown significant inhibition of VEGFR-2 with IC50 values as low as 0.33 µM. medchemexpress.com Dual inhibitors targeting both VEGFR-2 and other kinases like DHFR have also been developed, showcasing the versatility of the quinazoline scaffold. medchemexpress.com

Platelet-Derived Growth Factor Receptor-β (PDGFR-β) and Mer TK: The inhibitory activity of quinazoline derivatives extends to other RTKs such as PDGFR-β, which is involved in angiogenesis and tumor progression. nih.gov Some compounds have demonstrated significant inhibition of PDGFR-β. nih.gov While specific data on 6-methoxy-4-methylquinazolin-2-amine's direct inhibition of Mer TK is limited, the broader class of quinazoline-based kinase inhibitors suggests potential for interaction with this target as well.

| Target Kinase | Reported IC50 Values | Reference |

|---|---|---|

| EGFR | 0.22 µM | medchemexpress.com |

| HER2 | 0.18 µM | medchemexpress.com |

| VEGFR-2 | 0.33 µM - 0.623 µM | medchemexpress.commedchemexpress.com |

| PDGFR-β | Significant Inhibition (88.67%) | nih.gov |

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. researchgate.netnih.govacs.org Derivatives of 2-amino-4-methylquinazoline have been identified as highly potent class I PI3K inhibitors. researchgate.netnih.gov Through a process of hybridization and scaffold hopping, researchers have developed compounds with nanomolar potencies against PI3K. nih.gov These inhibitors have demonstrated significant anti-proliferative activities in tumor cell lines. nih.gov The modulation of the PI3K/Akt/mTOR pathway is a key mechanism through which these compounds exert their anticancer effects. nih.gov

Microtubules are dynamic protein polymers that are essential components of the cytoskeleton and play a crucial role in cell division, making them an attractive target for anticancer drugs. nih.govnih.govyoutube.com A novel class of tubulin polymerization inhibitors based on the 4-(N-cycloamino)phenylquinazoline scaffold has been discovered. nih.govacs.org These compounds, which can include a 6-methoxy substitution, have been shown to inhibit tubulin assembly and bind to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.com For instance, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a related compound, exhibited potent inhibition of tubulin assembly with an IC50 value of 0.77 µM. nih.govacs.org The disruption of microtubule dynamics by these agents leads to cell cycle arrest in the G2/M phase. nih.govmdpi.com

| Compound Type | Mechanism | Reported IC50 Values | Reference |

|---|---|---|---|

| 4-(N-cycloamino)quinazolines | Inhibition of tubulin assembly, binding to colchicine site | 0.77 µM - 4.1 µM | nih.govacs.orgmdpi.com |

Adenosine (B11128) receptors, which are G protein-coupled receptors, are involved in a variety of physiological processes and have been identified as therapeutic targets for several diseases. nih.gov Pharmacophore-based screening has led to the discovery of 4-methylquinazoline (B149083) derivatives as adenosine receptor antagonists. nih.gov Specifically, compounds such as 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) have been identified as potent A2B receptor antagonists with a binding Ki value of 112 nM. nih.gov Further exploration of 4-methyl-6-methoxyquinazolyl-2-guanidine derivatives has shown that this scaffold can produce non-selective adenosine receptor ligands with Ki values in the micromolar range. nih.gov

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial enzymes in the folate metabolic pathway, which is essential for the synthesis of DNA precursors. wikipedia.orgmdpi.comwikipedia.org Inhibition of these enzymes leads to the disruption of DNA synthesis and cell death, a strategy widely used in cancer chemotherapy. wikipedia.orgnih.gov The quinazoline scaffold has been utilized to develop nonclassical inhibitors of both TS and DHFR. nih.govnih.gov For example, 2-amino-4-oxo-quinazoline derivatives have been shown to be potent inhibitors of L1210 TS, with IC50 values in the micromolar range. nih.gov While these compounds were not potent DHFR inhibitors, other quinazoline-based compounds, such as diaminoquinazolines, are known classes of DHFR inhibitors. wikipedia.orgnih.gov This suggests that modifications to the 6-methoxy-4-methylquinazolin-2-amine core could yield dual inhibitors of these key enzymes.

| Target Enzyme | Compound Type | Reported IC50 Values | Reference |

|---|---|---|---|

| Thymidylate Synthase (TS) | 2-Amino-4-oxo-quinazoline derivatives | 0.51-11.5 µM | nih.gov |

| Thymidylate Synthase (TS) | TS-IN-6 (a quinazoline-related structure) | 0.54 µM | medchemexpress.com |

| Dihydrofolate Reductase (DHFR) | DHFR-IN-4 (a quinazoline-related structure) | 123 nM | medchemexpress.com |

The therapeutic reach of quinazoline derivatives extends beyond the previously mentioned targets to other important enzyme families.

NEK4: While specific inhibitory data for 6-methoxy-4-methylquinazolin-2-amine against NIMA-related kinase 4 (NEK4) is not readily available, the broad kinase inhibitory profile of the quinazoline scaffold suggests that it could potentially interact with members of the NEK family, which are involved in cell cycle regulation.

Histone Deacetylase (HDAC): Histone deacetylase inhibitors are a class of targeted anticancer agents that induce changes in gene expression, leading to cell cycle arrest, differentiation, and apoptosis. nih.gov The quinazoline scaffold has been incorporated into the design of HDAC inhibitors. nih.gov Although direct evidence for 6-methoxy-4-methylquinazolin-2-amine as an HDAC inhibitor is limited, the structural features of some HDAC inhibitors share similarities with the quinazoline core, indicating a potential for this class of compounds to interact with HDACs. nih.gov

Cellular Pathway Interrogation (e.g., Apoptosis Induction, Cell Cycle Perturbation)

Investigations into the cellular effects of quinazoline-based compounds have highlighted their potential to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle. These effects are crucial for their therapeutic potential.

Apoptosis Induction:

Studies on various quinazoline derivatives have demonstrated their capability to trigger apoptosis through multiple cellular pathways. A novel series of 4-anilinoquinazolines has been identified as potent inducers of apoptosis. nih.gov One significant pathway involves the activation of caspases, which are key executioner proteins in the apoptotic process. For instance, certain quinazoline compounds have been shown to be effective caspase activators. jofamericanscience.org

A notable mechanism of apoptosis induction by a related quinoline (B57606) derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, involves the suppression of the Akt/mTOR signaling pathway. nih.govresearchgate.netresearchgate.net This pathway is critical for cell survival, and its inhibition can lead to the activation of apoptotic processes. The same study also revealed that this compound induces apoptosis through the activation of Caspase-3 and the subsequent cleavage of PARP (Poly (ADP-ribose) polymerase), a protein involved in DNA repair and cell death. nih.govresearchgate.netresearchgate.net Novel heterocyclic compounds based on the quinazoline scaffold are considered promising agents as potent caspase activators. jofamericanscience.org

Cell Cycle Perturbation:

In addition to inducing apoptosis, certain compounds with structural similarities to 6-Methoxy-4-methylquinazolin-2-amine have been found to disrupt the cell cycle, a fundamental process that governs cell division. For example, a study on synthetic 10-methoxy-canthin-6-one demonstrated its ability to cause cell cycle arrest in the G2/M phase. nih.gov This arrest prevents cells from entering mitosis, thereby halting their proliferation. The mechanism behind this G2/M arrest was linked to the induction of a DNA damage cascade, characterized by the phosphorylation of key proteins such as ATM, ATR, Chk1/2, p53, and H2A.X. nih.gov Furthermore, an increase in the expression of cyclin-dependent kinase inhibitors like p21 and p27 was observed. nih.gov Another study on halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate also showed induction of G2/M phase arrest in HepG2 cells. mdpi.com Dual inhibition of CDK4/CDK6 by specific inhibitors has also been shown to cause cell-cycle arrest. nih.gov

The table below summarizes the observed effects of related compounds on cellular pathways.

| Compound Class/Derivative | Cellular Effect | Key Molecular Events |

| 4-Anilinoquinazolines | Apoptosis Induction | Caspase activation nih.govjofamericanscience.org |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | Apoptosis Induction | Suppression of Akt/mTOR pathway, Caspase-3 activation, PARP cleavage nih.govresearchgate.netresearchgate.net |

| 10-Methoxy-canthin-6-one | G2/M Cell Cycle Arrest | Induction of DNA damage cascade (ATM, ATR, Chk1/2, p53, H2A.X phosphorylation), Increased p21 and p27 expression nih.gov |

| Halogenated benzofuran (B130515) derivatives | G2/M Cell Cycle Arrest | Not specified mdpi.com |

| CDK4/6 Inhibitors | Cell Cycle Arrest | Dose-dependent decreases in phosphorylated RB and FOXM1 nih.gov |

Ligand-Target Binding Modes and Interaction Analysis

Understanding how a ligand interacts with its biological target at a molecular level is fundamental to elucidating its mechanism of action. For quinazoline derivatives, molecular docking studies have been instrumental in predicting and analyzing these interactions.

Molecular docking analyses have been employed to explore the binding modes of various quinazoline-based compounds with their putative targets. For instance, molecular docking of 10-methoxy-canthin-6-one suggested its role as a DNA intercalator, which aligns with its observed ability to induce a DNA damage response. nih.gov

While specific ligand-target binding and interaction analyses for 6-Methoxy-4-methylquinazolin-2-amine are not extensively detailed in the reviewed literature, the broader class of quinazoline derivatives has been studied in silico. These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-target complex. The specific atoms and amino acid residues involved in these interactions are critical for the compound's affinity and selectivity.

Computational Chemistry and in Silico Approaches in the Design of 6 Methoxy 4 Methylquinazolin 2 Amine Analogues

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Methoxy-4-methylquinazolin-2-amine analogues, docking studies are crucial for elucidating their binding modes within the active sites of target proteins.

Research on various quinazolinone derivatives has demonstrated their potential to interact with a range of biological targets. Molecular docking analyses have been instrumental in identifying key ligand-protein interactions that are essential for their inhibitory activity. For instance, studies on quinazolinone compounds targeting enzymes involved in colorectal cancer, such as human secretory phospholipases A2 (hsPLA2-G-IIA) and proteases like thrombin and trypsin, have revealed critical binding interactions. nih.gov

Typically, the quinazoline (B50416) scaffold can form hydrogen bonds with amino acid residues in the protein's active site. For example, in studies with different enzymes, hydrogen bonds were commonly observed with residues like Glycine, Aspartic acid, Serine, and Lysine. nih.gov The methoxy (B1213986) group on the quinazoline ring can also participate in non-classical hydrogen bonding or hydrophobic interactions, further stabilizing the ligand-protein complex. nih.gov The amine group at the 2-position is a key hydrogen bond donor and acceptor, often forming crucial interactions with the protein backbone or specific residues.

The table below summarizes representative binding energy values and key interacting residues for quinazolinone analogues with various protein targets, illustrating the types of interactions that could be anticipated for derivatives of 6-Methoxy-4-methylquinazolin-2-amine.

| Target Protein | Co-crystallized Ligand/Analogue | Binding Energy (kcal/mol) | Key Interacting Residues |

| hsPLA₂-G-IIA | BR4 (cocrystallized inhibitor) | -13.9194 | Gly29, Gly31, Asp48, Lys62 |

| Thrombin | MIT (cocrystallized ligand) | -15.0807 | Ser195, Gly216, Gly219, Glu192, Asp189 |

| Trypsin | A2C (cocrystallized ligand) | -14.3302 | Phe24, His40, Ser172, Ser195, Gly196, Asp171 |

| hsPLA₂-G-X | 9JH (cocrystallized ligand) | -13.9194 | Gly28, His46, Asp47, Met21, Cys27 |

These values are illustrative and derived from studies on various quinazolinone derivatives to demonstrate the application of molecular docking. nih.gov

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is particularly useful for discovering novel scaffolds or for identifying new derivatives of a known active compound like 6-Methoxy-4-methylquinazolin-2-amine.

The process often begins with a known active molecule or a pharmacophore model derived from it. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. This model is then used to filter large compound databases, selecting only those molecules that match the pharmacophoric features. nih.gov

For quinazoline-based compounds, virtual screening campaigns can be designed to identify novel ligands for various targets, such as kinases or other enzymes implicated in disease. nih.gov For example, a pharmacophore-based virtual screening could be employed to find new compounds that could potentially inhibit targets like Cyclin-Dependent Kinases (CDK4/6) and aromatase, which are relevant in cancer therapy. nih.gov The hits from the initial screening are then typically subjected to molecular docking to refine the selection and prioritize candidates for experimental testing.

Computational Prediction of Pharmacokinetic Properties

The success of a drug candidate is highly dependent on its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction has become a standard practice in drug discovery to filter out compounds with unfavorable pharmacokinetic profiles at an early stage. nih.gov

Various computational models, often based on quantitative structure-activity relationships (QSAR) and machine learning algorithms, are available to predict these properties for compounds like 6-Methoxy-4-methylquinazolin-2-amine and its analogues. github.com These tools can predict a wide range of parameters, including intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov

The table below provides a hypothetical example of a computational ADMET profile for a 6-Methoxy-4-methylquinazolin-2-amine analogue, based on parameters commonly assessed by prediction software.

| ADMET Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Caco-2 Permeability | Moderate to High | Indicates good membrane permeability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low / Non-penetrant | May be desirable to avoid CNS side effects |

| Plasma Protein Binding (PPB) | High | Can affect the free drug concentration |

| Metabolism | ||

| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions |

| CYP3A4 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Information on potential excretion pathway |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagen | Low potential for carcinogenicity |

| hERG Inhibition | Low risk | Lower risk of cardiotoxicity |

This table is illustrative of the types of data generated from in silico ADMET prediction tools and does not represent experimentally verified data for 6-Methoxy-4-methylquinazolin-2-amine.

Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) is a powerful strategy that relies on the knowledge of the three-dimensional structure of the biological target to guide the design of new inhibitors. nih.gov For the quinazoline scaffold, SBDD has been successfully applied to develop potent and selective inhibitors for various protein targets, particularly kinases. nih.gov

The SBDD process typically involves an iterative cycle of designing, synthesizing, and testing new compounds. X-ray crystallography or NMR spectroscopy is used to determine the structure of the target protein in complex with an inhibitor. This structural information reveals the precise binding mode and key interactions, which then informs the design of the next generation of compounds with improved affinity and selectivity. nih.gov

For example, in the development of selective Aurora A kinase inhibitors, a structure-based approach was used to design novel quinazolin-4-amine (B77745) derivatives. By exploiting subtle structural differences in the ATP-binding pockets of Aurora A and Aurora B kinases, researchers were able to significantly improve the selectivity of the lead compounds. nih.gov Similarly, SBDD has guided the optimization of 4-aminoquinazoline-2-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 4 (PAK4). nih.gov These examples highlight the potential of SBDD to rationally design novel analogues of 6-Methoxy-4-methylquinazolin-2-amine with enhanced therapeutic properties.

Future Research Trajectories and Unexplored Avenues

Development of Multi-Targeting Quinazoline-Based Agents

The paradigm of "one-drug, one-target" is increasingly being challenged by the complexity of multifactorial diseases like cancer. nih.gov This has spurred the development of multi-target inhibitors, which can modulate several signaling pathways simultaneously, potentially offering improved efficacy and overcoming drug resistance. nih.govnih.gov The quinazoline (B50416) framework is exceptionally well-suited for the design of such agents. nih.gov

Future research should focus on using the 6-Methoxy-4-methylquinazolin-2-amine core to design and synthesize novel multi-kinase inhibitors. For instance, derivatives could be engineered to simultaneously target key regulators of angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). nih.gov The efficacy of quinazoline-based agents has been linked to their impact on microtubule dynamics and their ability to inhibit multiple receptor tyrosine kinases (RTKs). nih.gov By strategic modification of the 2-amino and 4-methyl positions, it may be possible to create compounds that not only inhibit RTKs but also interfere with other critical cellular processes like tubulin polymerization, a strategy that has shown promise with other quinazoline derivatives. nih.govnih.gov

Table 1: Potential Multi-Targeting Strategies for the 6-Methoxy-4-methylquinazolin-2-amine Scaffold

| Target Combination | Therapeutic Rationale | Potential Modifications |

|---|---|---|

| EGFR / VEGFR-2 | Inhibit tumor growth and angiogenesis simultaneously. nih.gov | Elaboration of the 2-amino group with pharmacophores known to bind to the kinase domains. |

| PI3K / Aurora Kinases | Target cell signaling, proliferation, and mitotic progression. nih.govnih.gov | Hybridization with moieties known to inhibit these respective kinase families. |

| Tubulin / RTKs | Disrupt cytoskeletal function and key signaling pathways. nih.gov | Introduction of substituents at the 4-position designed to interact with the colchicine (B1669291) binding site of tubulin. nih.gov |

Exploration of Novel Therapeutic Indications

The versatility of the quinazoline scaffold has been demonstrated across a wide array of diseases. mdpi.com While much of the focus has been on oncology, significant potential exists in other therapeutic areas. mdpi.comijmpr.inwisdomlib.org Derivatives of 6-Methoxy-4-methylquinazolin-2-amine should be systematically screened to uncover novel applications beyond cancer.

The broad biological profile of quinazolines includes antibacterial, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic activities. mdpi.comwisdomlib.orgrsc.org For example, specific quinazoline derivatives have shown potent activity against bacterial strains like Staphylococcus aureus and Escherichia coli. mdpi.com Others have demonstrated anti-inflammatory effects, suggesting potential for treating conditions like arthritis. ijmpr.inwisdomlib.org Future work should involve screening 6-Methoxy-4-methylquinazolin-2-amine and its analogues against a diverse panel of biological targets to identify new lead compounds for these and other conditions.

Table 2: Unexplored Therapeutic Areas for 6-Methoxy-4-methylquinazolin-2-amine Derivatives

| Therapeutic Area | Known Quinazoline Activity | Research Direction |

|---|---|---|

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial activities reported. mdpi.comrsc.org | Screen against a panel of clinically relevant pathogens, including drug-resistant strains. |

| Inflammatory Disorders | Anti-inflammatory and analgesic properties observed. ijmpr.in | Evaluate in cellular and animal models of inflammation and pain. |

| Neurological Disorders | Anticonvulsant and sedative-hypnotic effects documented. rsc.orgijpsi.org | Investigate potential as modulators of CNS targets, such as the opioid receptor like-1 (ORL1). nih.gov |

| Metabolic Diseases | Anti-diabetic potential has been noted. wisdomlib.org | Explore effects on key metabolic enzymes and pathways, such as alpha-glucosidase inhibition. wisdomlib.org |

Advancements in Synthetic Methodologies and Chemical Handles

To fully explore the structure-activity relationships (SAR) of the 6-Methoxy-4-methylquinazolin-2-amine scaffold, efficient and versatile synthetic methods are required. arabjchem.org Recent years have seen significant progress in the synthesis of quinazolines, moving beyond classical methods like the Niementowski reaction to more sophisticated and environmentally benign approaches. arabjchem.orgfrontiersin.org

Future synthetic efforts should leverage modern catalytic systems, such as copper- or manganese-catalyzed reactions, which allow for the construction of the quinazoline core under milder conditions with greater functional group tolerance. nih.gov Multi-component reactions (MCRs) also offer a powerful strategy for rapidly generating libraries of diverse analogues from simple starting materials. acs.org Furthermore, developing methods to selectively functionalize the core structure is crucial. For instance, creating "chemical handles" on the quinazoline ring would enable the straightforward attachment of various fragments through techniques like click chemistry, facilitating the synthesis of hybrid molecules and bioconjugates. rsc.org

Addressing Research Gaps for the 6-Methoxy-4-methylquinazolin-2-amine Scaffold

Despite the promise of the broader quinazoline class, there is a significant lack of specific research on 6-Methoxy-4-methylquinazolin-2-amine itself. The primary research gap is the absence of a comprehensive biological profile for this specific compound. Its activity against common cancer cell lines, bacterial or fungal strains, and key enzymatic targets remains largely uncharacterized.

Future research must begin with a broad-based biological screening to identify initial areas of activity. Following any promising "hits," detailed mechanism of action (MOA) studies would be required to identify the molecular target(s). A systematic SAR study is also a critical next step. nih.govnih.gov This would involve synthesizing a focused library of analogues by modifying the 2-amino, 4-methyl, and 6-methoxy groups to understand how each part of the molecule contributes to its biological activity. nih.gov For example, studies on other 4-anilinoquinazolines have shown that substitution at the 6- and 7-positions can significantly decrease apoptosis-inducing potency, highlighting the importance of the substitution pattern on the benzene (B151609) ring. nih.gov Investigating the specific contribution of the 6-methoxy group in this scaffold is therefore essential.

By systematically addressing these gaps—from initial screening and MOA studies to advanced synthetic library generation and multi-target drug design—the full therapeutic potential of the 6-Methoxy-4-methylquinazolin-2-amine scaffold can be unlocked.

Q & A

Q. What are the optimal synthetic routes for 6-Methoxy-4-methylquinazolin-2-amine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, a Suzuki-Miyaura coupling (using palladium catalysts and boronic acids) can introduce aryl groups at the quinazoline core. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity for amine-chloroquinazoline substitutions .

- Temperature control : Microwave-assisted synthesis (e.g., 150°C for 1 hour) accelerates coupling reactions while maintaining yield .

- Purification : Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexanes) ensures high purity (>95%) .

Q. How should researchers validate the structural identity and purity of 6-Methoxy-4-methylquinazolin-2-amine?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Key peaks include δ ~8.5 ppm for quinazoline protons and δ ~3.8 ppm for methoxy groups. C NMR should show signals for the methyl (δ ~20-25 ppm) and methoxy carbons (δ ~55 ppm) .

- HRMS : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]) with <1 ppm mass accuracy .

- HPLC : Utilize reverse-phase columns (C18) with trifluoroacetic acid modifiers and acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. What computational strategies can predict synthetic pathways or reactivity for 6-Methoxy-4-methylquinazolin-2-amine derivatives?

- Methodological Answer : Leverage quantum chemical calculations (e.g., DFT) and database mining (Reaxys, Pistachio) to:

- Retrosynthetic analysis : Identify feasible precursors (e.g., 4-chloroquinazoline intermediates) and reaction steps .

- Transition state modeling : Optimize catalysts (e.g., Pd(PPh)) for cross-coupling efficiency .

- Machine learning : Train models on reaction outcomes to prioritize high-yield conditions .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive quinazoline-2-amine derivatives?

- Methodological Answer : Focus on substituent effects:

- Methoxy positioning : 6-Methoxy groups enhance solubility and target binding in kinase assays (e.g., CDC2-like kinase inhibition) .

- Methyl substitution : 4-Methyl groups improve metabolic stability, as shown in anti-inflammatory quinazoline analogs .

- Functionalization : Introduce aryl or heteroaryl groups via cross-coupling to modulate selectivity (e.g., serotonin/dopamine receptor antagonism) .

Q. How can researchers resolve contradictions in reported biological activities of quinazoline-2-amine analogs?

- Methodological Answer : Standardize assays and validate mechanisms:

- Dose-response curves : Compare IC values across studies to identify potency discrepancies .

- Off-target screening : Use kinase profiling panels (e.g., Reaction Biology Corporation’s services) to confirm selectivity .

- Crystallography : Solve co-crystal structures (e.g., with kinases) to clarify binding modes and explain activity variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.